1-(Prop-2-yn-1-yl)pyrrolidine CAS number and properties
1-(Prop-2-yn-1-yl)pyrrolidine CAS number and properties
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Prop-2-yn-1-yl)pyrrolidine, a heterocyclic amine incorporating a pyrrolidine ring and a propargyl group. This document collates available data on its chemical and physical properties, outlines a representative synthetic protocol, and discusses the known biological significance of the broader class of pyrrolidine-containing molecules. Due to the current lack of specific biological data for 1-(Prop-2-yn-1-yl)pyrrolidine, this guide also highlights the potential of the pyrrolidine scaffold in drug discovery, drawing from studies on various derivatives.
Chemical Identity and Properties
1-(Prop-2-yn-1-yl)pyrrolidine, also known as N-propargylpyrrolidine, is a versatile building block in organic synthesis. The presence of a terminal alkyne and a tertiary amine makes it a valuable precursor for the synthesis of more complex heterocyclic systems.
Table 1: Physicochemical Properties of 1-(Prop-2-yn-1-yl)pyrrolidine
| Property | Value | Source(s) |
| CAS Number | 7223-42-9 | [1][2] |
| Molecular Formula | C₇H₁₁N | [1][2] |
| Molecular Weight | 109.17 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 135.4 °C at 760 mmHg | N/A |
| Density | 0.928 g/cm³ | N/A |
| Purity | Typically ≥95% | |
| InChI Key | IUGUPWHFLZEPHN-UHFFFAOYSA-N | |
| SMILES | C#CCN1CCCC1 | [2] |
| Storage Conditions | 2-8°C, sealed in a dry environment |
Synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine
The most common method for the synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine is the N-alkylation of pyrrolidine with a propargyl halide, such as propargyl bromide. This is a standard nucleophilic substitution reaction where the secondary amine (pyrrolidine) acts as a nucleophile.
Representative Experimental Protocol: N-Alkylation of Pyrrolidine
This protocol is a representative procedure based on general methods for the N-alkylation of secondary amines.[3]
Materials:
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Pyrrolidine
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Propargyl bromide (80% solution in toluene)
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) to anhydrous acetonitrile or DMF.
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Stir the suspension at room temperature.
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Slowly add a solution of propargyl bromide (1.1 equivalents) in the same solvent to the reaction mixture.
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After the addition is complete, heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(Prop-2-yn-1-yl)pyrrolidine.
Biological Activity and Potential Applications
Currently, there is a lack of published data specifically detailing the biological activity, pharmacological effects, or signaling pathway involvement of 1-(Prop-2-yn-1-yl)pyrrolidine. However, the pyrrolidine ring is a well-established and significant scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic drugs.[4]
The Pyrrolidine Scaffold in Drug Discovery
The five-membered, saturated nitrogen heterocycle of the pyrrolidine ring offers several advantages in drug design, including:
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Three-Dimensionality: The non-planar, sp³-hybridized nature of the ring allows for the creation of stereogenic centers, which is crucial for specific interactions with biological targets.[4]
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Physicochemical Properties: The nitrogen atom influences the lipophilicity and aqueous solubility, which are key pharmacokinetic parameters.
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Synthetic Versatility: The pyrrolidine ring can be readily functionalized at various positions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Reported Activities of Pyrrolidine Derivatives
Numerous derivatives of pyrrolidine have been investigated and have shown a broad spectrum of biological activities, including:
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Antimicrobial and Antifungal Activity: Certain pyrrolidine derivatives have demonstrated moderate to potent activity against various bacterial and fungal strains.[5][6]
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Anti-inflammatory and Analgesic Effects: Some novel pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with some showing promise as potential leads for non-steroidal anti-inflammatory drugs (NSAIDs).[7]
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Anticancer Activity: The pyrrolidine moiety is present in several compounds with reported cytotoxic activity against various cancer cell lines.[8]
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Neurological and CNS Activity: Pyrrolidine derivatives have been explored as sodium channel blockers for the treatment of ischemic stroke and as anticonvulsant agents.[4][9]
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Metabolic Disorders: A series of pyrrolidine acid analogs have been identified as potent dual PPARα/γ agonists, showing efficacy in lowering glucose and triglyceride levels in diabetic models.[10]
It is important to reiterate that these activities are characteristic of the broader class of pyrrolidine derivatives and have not been specifically demonstrated for 1-(Prop-2-yn-1-yl)pyrrolidine. The propargyl group on the nitrogen atom provides a reactive handle for further chemical modifications, such as "click" chemistry, which could be utilized to synthesize novel derivatives for biological screening.
Conclusion
1-(Prop-2-yn-1-yl)pyrrolidine is a readily accessible chemical entity with well-defined physical and chemical properties. While specific biological data for this compound is not yet available, the pyrrolidine scaffold it contains is of significant interest in drug discovery and development. The presence of the propargyl group makes it a valuable intermediate for the synthesis of a wide range of novel compounds. Future research is warranted to explore the potential biological activities of 1-(Prop-2-yn-1-yl)pyrrolidine and its derivatives.
References
- 1. americanelements.com [americanelements.com]
- 2. 1-(PROP-2-YN-1-YL)PYRROLIDINE | CAS 7223-42-9 [matrix-fine-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
